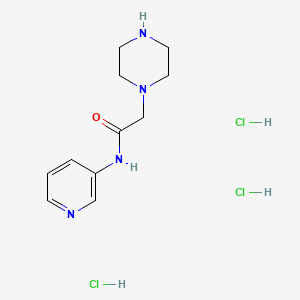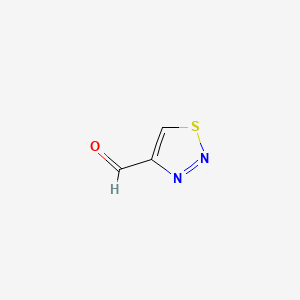
(R)-(-)-1-Methoxy-2-propanol
概要
説明
(R)-(-)-1-Methoxy-2-propanol is a chiral secondary alcohol. It is formed during the hydrolysis of (R)-1-methoxy-2-propyl-acetate in the presence of Candida antarctica lipase B.
科学的研究の応用
Industrial Use and Biological Monitoring
(R)-(-)-1-Methoxy-2-propanol (M2P) is increasingly used in industry as a safer alternative to ethylene glycol ethers. Due to its ease of skin absorption, biological monitoring is essential for assessing occupational exposure. An analytical method has been developed for determining free M2P in urine, involving gas chromatography-mass spectrometry, indicating rapid urinary excretion with a half-life of less than 2.6 hours (Jones et al., 1997).
Gas Sensing Applications
The use of Ag decorated SnO2 mesoporous material, showing high sensitivity and good selectivity, has been synthesized for detecting methoxy propanol among other volatile organic compounds (VOCs). A Density Functional Theory study provides insights into the gas sensing mechanism, illustrating electron transfer and adsorption processes, relevant for safety in human habitats and health (Li et al., 2019).
Use in Fuel Additives
1-Methoxy-2-propanol is also used as an oxygenated additive for diesel fuel. Its speed of sound was measured across various states (liquid, vapor, near-critical, and supercritical) using the Brillouin light scattering method. This data is crucial for understanding its behavior under different temperature and pressure conditions, relevant for its application in fuel additives (Zhang et al., 2019).
Catalytic Synthesis
The synthesis of 1-methoxy-2-propanol from propylene oxide and methanol has been investigated using ZnMgAl catalysts derived from hydrotalcite-like compounds. The catalyst's acid-base properties significantly influence the conversion and selectivity of the synthesis process, making it relevant for chemical manufacturing (Cheng et al., 2008).
Electrochemical Oxidation
1-Methoxy-2-propanol has shown interesting features when studied in direct liquid fuel cells. Factors like air flow rate and temperature affect its performance, offering insights into its potential as an alternative fuel source (Qi & Kaufman, 2002).
特性
IUPAC Name |
(2R)-1-methoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXJGSRGQADJSQ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4984-22-9 | |
| Record name | (R)-(-)-1-Methoxy-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-(-)-1-Methoxy-2-propanol involved in the chiral resolution process described in the paper?
A1: The paper discusses a novel method for chiral resolution that involves the enzymatic transesterification of racemic mixtures. While this compound is not the primary focus of the research, it is produced as one of the desired enantiopure products in the model reaction. The reaction utilizes a lipase enzyme to selectively transesterify (R,S)-1-n-butoxy-2-propanol with (R,S)-1-methoxy-2-acetoxypropane. This process yields (R)-1-n-butoxy-2-acetoxypropane and This compound, separating the desired enantiomers from the racemic starting materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)






![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)

![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)


